Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate
Overview
Description
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound with the molecular formula C9H7Br2N3O2 . It is commonly used in research and has been referenced in various technical documents and peer-reviewed papers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C9H7Br2N3O2/c1-2-16-9(15)5-3-14-4-6(10)13-7(11)8(14)12-5/h3-4H,2H2,1H3
. Physical and Chemical Properties Analysis
This compound is a solid substance. It should be stored in an inert atmosphere at a temperature between 2-8°C. .Scientific Research Applications
Synthesis and Pharmacological Activities
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is used in the synthesis of various pharmacologically active compounds. For instance, its derivatives have been studied for anti-inflammatory properties, as in the case of ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates and ethyl 2-methylimidazo[1,2-a]pyrazine-3-acetates (Abignente et al., 1992). Moreover, novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives synthesized from this compound have shown promising antimicrobial activity (Jyothi & Madhavi, 2019).
Anticancer Applications
Another significant application is in the synthesis of novel compounds with anticancer activities. For example, ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate, a related compound, showed significant cytotoxicity against colon carcinoma and hepatocellular carcinoma cells (Abdel‐Aziz et al., 2009).
Synthesis of Pyrimidine Derivatives
The compound is also utilized in the synthesis of pyrimidine derivatives. For example, it played a role in the synthesis of novel pyrimidine derivatives with antimicrobial evaluation (Farag et al., 2008).
Novel Heterocyclic Compound Synthesis
This compound is a key starting material in synthesizing novel analogues of natural alkaloid peramine, highlighting its importance in creating new heterocyclic compounds (Voievudskyi et al., 2016).
Chemical Reactivity Studies
The chemical shifts and coupling constants of this compound and its derivatives were studied, which aids in understanding the nucleophilic substitution reactions, crucial for developing new chemical entities (Bonnet et al., 1984).
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
The action of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate, like any other compound, can be influenced by various environmental factors. These can include temperature, pH, presence of other compounds, and specific conditions within the body. For instance, it is recommended that this compound be stored in an inert atmosphere at 2-8°C .
Properties
IUPAC Name |
ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2N3O2/c1-2-16-9(15)5-3-14-4-6(10)13-7(11)8(14)12-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYDCYFHPPFRGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=C(C2=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600372 | |
Record name | Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87597-21-5 | |
Record name | Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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